molecular formula C9H13Cl2N3 B13473011 2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride

2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride

Cat. No.: B13473011
M. Wt: 234.12 g/mol
InChI Key: DJTYUIWJDPMULM-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core through various synthetic strategies such as condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . For instance, a practical two-step synthesis involves the reaction of N-(prop-2-yn-1-yl)pyridin-2-amines followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of robust catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine core.

Scientific Research Applications

2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-7-ylethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c10-3-1-8-2-5-12-6-4-11-9(12)7-8;;/h2,4-7H,1,3,10H2;2*1H

InChI Key

DJTYUIWJDPMULM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C=C1CCN.Cl.Cl

Origin of Product

United States

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